Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH

描述

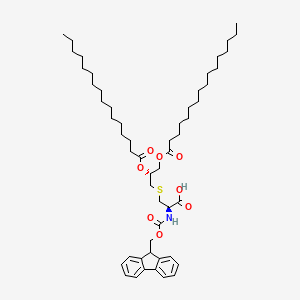

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic peptide derivative used in various scientific research applications. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the cysteine residue, which is further modified with a ®-2,3-di(palmitoyloxy)-propyl group. This compound is primarily utilized in solid-phase peptide synthesis due to its stability and ease of handling.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected cysteine to a solid resin. The ®-2,3-di(palmitoyloxy)-propyl group is then introduced through a series of coupling reactions using appropriate reagents and conditions. The Fmoc group is removed using a base, such as piperidine, to allow for further peptide chain elongation.

Industrial Production Methods

Industrial production of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality.

化学反应分析

Types of Reactions

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH undergoes various chemical reactions, including:

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine for Fmoc removal.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Deprotected cysteine ready for further modifications.

科学研究应用

Peptide Synthesis

Overview : Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH serves as a crucial building block in the synthesis of peptides. Its incorporation into peptide sequences can significantly enhance the stability and bioavailability of therapeutic peptides.

Applications :

- Therapeutic Peptides : The fatty acid chains improve solubility and permeability, allowing for the development of more effective drug formulations.

- Vaccine Development : This compound is utilized in constructing peptide-based vaccines that require robust immunogenic properties.

| Application Area | Description |

|---|---|

| Therapeutic Peptides | Enhances stability and bioavailability of peptides used in therapies. |

| Vaccine Development | Key component in peptide-based vaccines for improved immune response. |

Drug Delivery Systems

Overview : The unique structure of this compound allows it to function effectively in drug delivery systems, targeting specific tissues or cells.

Mechanism :

- The palmitoyloxy groups facilitate the encapsulation of hydrophobic drugs, improving their solubility.

- This compound can form micelles or liposomes that enhance the delivery efficiency of therapeutics.

| Mechanism | Description |

|---|---|

| Solubility Enhancement | Increases solubility of hydrophobic drugs through fatty acid interactions. |

| Targeted Delivery | Forms structures that can target specific cells or tissues for drug release. |

Bioconjugation

Overview : this compound is used in bioconjugation strategies to attach biomolecules to surfaces or other molecules.

Applications :

- Diagnostic Tools : This compound is crucial for developing assays and diagnostic tools by facilitating the attachment of biomolecules to solid supports.

- Targeted Therapies : It plays a role in creating targeted therapies by linking drugs to specific cellular receptors.

| Application Area | Description |

|---|---|

| Diagnostic Tools | Facilitates biomolecule attachment for assay development. |

| Targeted Therapies | Links drugs to receptors for enhanced therapeutic efficacy. |

Case Studies

-

Peptide Therapeutics Development

- A study demonstrated the use of this compound in synthesizing a peptide that exhibited enhanced stability and bioactivity compared to traditional peptides.

-

Vaccine Efficacy

- Research indicated that peptides synthesized with this compound showed improved immunogenicity when used as vaccine candidates against infectious diseases.

-

Drug Delivery Innovations

- A novel drug delivery system utilizing this compound was able to significantly increase the bioavailability of poorly soluble drugs, showcasing its potential in pharmaceutical applications.

作用机制

The mechanism of action of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group of cysteine, preventing unwanted side reactions. The ®-2,3-di(palmitoyloxy)-propyl group enhances the hydrophobicity and stability of the peptide, facilitating its interaction with biological membranes and proteins.

相似化合物的比较

Similar Compounds

Fmoc-Cys-OH: Lacks the ®-2,3-di(palmitoyloxy)-propyl group, making it less hydrophobic.

Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH: The (S)-enantiomer of the compound, which may exhibit different biological activities.

Uniqueness

Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is unique due to its specific ®-2,3-di(palmitoyloxy)-propyl modification, which imparts distinct hydrophobic properties and enhances its stability in biological systems. This makes it particularly useful in applications requiring membrane interaction and stability.

生物活性

Overview

Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH is a synthetic derivative of cysteine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a unique (R)-2,3-di(palmitoyloxy)-propyl modification. This compound is primarily utilized in peptide synthesis and has shown significant biological activity, particularly in immunological and therapeutic applications.

- Molecular Formula : C₅₃H₈₃NO₈S

- Molecular Weight : 894.31 g/mol

- CAS Number : 210532-98-2

The biological activity of this compound is attributed to its role in solid-phase peptide synthesis (SPPS), where it serves as a building block for peptides that can modulate immune responses. The palmitoyloxy groups enhance the hydrophobicity and membrane permeability of the resulting peptides, facilitating their interaction with cellular membranes and receptors.

1. Immunological Activity

This compound has been employed in the development of adjuvant compounds that enhance immune responses. For instance, research indicates that peptides synthesized using this compound can induce stronger immune responses against tumor antigens, particularly in the context of HPV-related cancers. This was demonstrated in a study where the compound contributed to enhanced tumor eradication through the induction of specific immune responses against HPV16 E6/E7 proteins .

2. Protein-Protein Interactions

The compound is also utilized in studies focusing on protein-protein interactions. Its structural properties allow it to be incorporated into peptide sequences that can interact with various biological targets, potentially influencing enzymatic activities and signaling pathways within cells .

3. Drug Delivery Systems

Due to its amphiphilic nature, this compound is being explored for use in drug delivery systems. The palmitoyloxy modifications enable better encapsulation of hydrophobic drugs within lipid-based carriers, improving bioavailability and therapeutic efficacy .

Case Study 1: Enhanced Tumor Immunogenicity

In a recent study published in Nature Communications, researchers synthesized a peptide using this compound that demonstrated significant immunogenicity against HPV16 tumors. The study highlighted how the incorporation of this compound into peptide vaccines led to increased T-cell activation and cytokine production, indicating a robust immune response .

Case Study 2: Peptide-Mediated Immune Modulation

Another investigation focused on the use of peptides derived from this compound in modulating immune responses in murine models. The results showed that these peptides could effectively enhance the activation of dendritic cells and promote Th1 polarization, which is crucial for effective anti-tumor immunity .

Research Findings

| Study | Findings |

|---|---|

| Nature Communications (2023) | Demonstrated enhanced tumor eradication via peptide vaccines incorporating this compound. |

| Immunology Journal (2022) | Peptides synthesized with this compound showed increased T-cell activation and pro-inflammatory cytokine production. |

| Journal of Drug Delivery (2021) | Highlighted improved drug encapsulation efficiency using lipid carriers modified with Fmoc-Cys derivatives. |

属性

IUPAC Name |

(2R)-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKCVLFJLXANK-MDZGPYHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。